![molecular formula C23H32N2O6 B1671271 Enciprazine CAS No. 68576-86-3](/img/structure/B1671271.png)
Enciprazine
Overview
Description
Enciprazine (INN, BAN; enciprazine hydrochloride (USAN); developmental code names WY-48624, D-3112) is an anxiolytic and antipsychotic of the phenylpiperazine class . It was never marketed . It shows high affinity for the α 1 -adrenergic receptor and 5-HT 1A receptor, among other sites .
Synthesis Analysis
The synthesis of Enciprazine involves alkylation of 3,4,5-trimethoxyphenol (aka Antiarol) with epichlorohydrin to give [(3,4,5-Trimethoxyphenoxy)methyl]oxirane. The opening of the epoxide with o-anisyl-piperazine completes the synthesis of enciprazine .Molecular Structure Analysis
The molecular formula of Enciprazine is C23H32N2O6 . The InChIKey is KSQCNASWXSCJTD-UHFFFAOYSA-N .Scientific Research Applications
Anxiolytic Applications
Enciprazine is known to have anxiolytic properties . This means it can be used in research related to anxiety disorders and their treatment. It could potentially be used to study the effectiveness of anxiolytic drugs and their impact on various anxiety disorders.
Antipsychotic Applications
Enciprazine is also classified as an antipsychotic . This suggests its potential use in research related to psychotic disorders such as schizophrenia. It could be used to study the mechanisms of antipsychotic drugs and their effects on symptoms of psychosis.
Neurotransmitter Receptor Affinity
Enciprazine shows high affinity for the α1-adrenergic receptor and 5-HT1A receptor . This makes it useful in research studying these receptors and their role in various neurological and psychological conditions.
Impact on Hypothalamic-Pituitary-Adrenocortical (HPA) Activity
Research has shown that Enciprazine, among other drugs, can increase the plasma corticosterone levels in a dose-dependent manner . This suggests its potential use in research related to the HPA axis and its role in stress response and various psychiatric disorders.
Metabolic Disposition Studies
Enciprazine can be used in research studying the metabolic disposition of non-benzodiazepine anxiolytic drugs . This can provide insights into how these drugs are metabolized in the body and can inform the development of new drugs with improved metabolic profiles.
Drug Synthesis
The synthesis process of Enciprazine involves several steps and different compounds . This makes it a potential subject of study in research related to drug synthesis, potentially leading to the development of more efficient synthesis methods for similar compounds.
Mechanism of Action
Target of Action
Enciprazine, also known by its developmental code names WY-48624 and D-3112, is an anxiolytic and antipsychotic of the phenylpiperazine class . It shows high affinity for the α1-adrenergic receptor and 5-HT1A receptor . These receptors play crucial roles in the regulation of mood and anxiety.
Mode of Action
Enciprazine acts as an agonist at the 5-HT1A receptor and an antagonist at the α1-adrenergic receptor . As an agonist, it mimics the action of serotonin at the 5-HT1A receptor, leading to increased receptor activity. As an antagonist at the α1-adrenergic receptor, it blocks the action of adrenaline and noradrenaline, reducing receptor activity .
Biochemical Pathways
These pathways play key roles in mood regulation and the body’s response to stress .
Pharmacokinetics
The pharmacokinetics of enciprazine have been studied in rats, dogs, and humans . The drug is well absorbed and is excreted predominantly in the feces of rats, equally in urine and feces of dogs, and to a major extent in human urine . Metabolic profiles, which were evaluated in urine and in rat bile, were similar following oral and intravenous dosing to rats and dogs .
Result of Action
The molecular and cellular effects of enciprazine’s action are likely related to its influence on serotonin and adrenergic signaling. By acting as an agonist at the 5-HT1A receptor, it may enhance serotonin signaling, potentially leading to improvements in mood and reductions in anxiety. Its antagonistic action at the α1-adrenergic receptor may reduce the effects of adrenaline and noradrenaline, potentially leading to a reduction in symptoms of anxiety and psychosis .
Action Environment
The action, efficacy, and stability of enciprazine, like many other drugs, can be influenced by various environmental factors. These can include factors such as diet, lifestyle, co-administration of other medications, and individual genetic variations . .
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQCNASWXSCJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68576-88-5 (hydrochloride) | |
Record name | Enciprazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068576863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3057806 | |
Record name | Enciprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enciprazine | |
CAS RN |
68576-86-3 | |
Record name | Enciprazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68576-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enciprazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068576863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enciprazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENCIPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6X660925G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.